7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione
CAS No.: 851937-89-8
Cat. No.: VC6374068
Molecular Formula: C21H26FN5O2
Molecular Weight: 399.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851937-89-8 |
|---|---|
| Molecular Formula | C21H26FN5O2 |
| Molecular Weight | 399.47 |
| IUPAC Name | 7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione |
| Standard InChI | InChI=1S/C21H26FN5O2/c1-14-5-4-10-26(11-14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-6-8-16(22)9-7-15/h6-9,14H,4-5,10-13H2,1-3H3 |
| Standard InChI Key | FXKFQMGTFAMCMN-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)CC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |
Introduction
Potential Biological Activity
Purine derivatives often exhibit biological activity, including roles in signaling pathways, enzyme inhibition, and receptor modulation. The presence of a fluorophenyl group and a methylpiperidine moiety could influence its interaction with biological targets, potentially affecting its pharmacokinetic and pharmacodynamic properties.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions and condensations. For example, the formation of the purine core might involve the reaction of a suitable diamine with a carbonyl compound, followed by the introduction of the fluorophenyl and methylpiperidine groups through appropriate functional group transformations.
Research Findings and Applications
While specific research findings on this compound are not available, similar purine derivatives have been studied for their potential in drug discovery. These compounds can act as inhibitors of enzymes or modulators of receptors involved in various diseases, including cancer and autoimmune disorders.
Table: Comparison of Purine Derivatives
| Compound Name | Molecular Formula | Potential Biological Activity |
|---|---|---|
| 8-[(2-aminoethyl)amino]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | C16H19FN6O2 | Screening compound for biological activity |
| 1,3-Dimethyl-7-(2-fluorobenzyl)-8-(4-(cyclopropylcarbonyl)piperazine-1-ylmethyl)-7H-purine-2(1H),6(3H)-dione | C23H27FN6O3 | Potential therapeutic applications |
| 7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione | C24H24FN5O2 | Included in screening libraries for drug discovery |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume